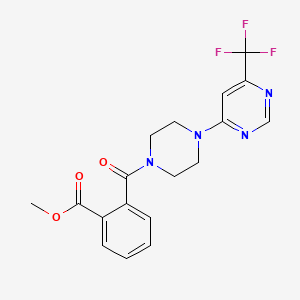

Methyl 2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)benzoate

Description

Properties

IUPAC Name |

methyl 2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N4O3/c1-28-17(27)13-5-3-2-4-12(13)16(26)25-8-6-24(7-9-25)15-10-14(18(19,20)21)22-11-23-15/h2-5,10-11H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDVTHHUXYWAQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)benzoate typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine.

Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.

Formation of the Benzoate Ester: The final step involves esterification, where the benzoate group is attached to the piperazine-pyrimidine intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate ester group.

Reduction: Reduction reactions may target the pyrimidine ring or the benzoate ester.

Substitution: The trifluoromethyl group and the piperazine ring can participate in various substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Applications

1. Antagonist Activity

Research indicates that compounds similar to methyl 2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)benzoate exhibit antagonist properties at various receptors, particularly in the context of inflammatory pathways. For instance, studies have demonstrated that modifications to heterocycles can yield potent antagonists for the P2Y14 receptor, which is involved in mediating inflammatory responses .

2. Drug Design and Development

The compound serves as a scaffold for designing new drugs targeting various conditions, including neurodegenerative diseases and cancer. Its structural features allow for modifications that can enhance binding affinity and selectivity towards specific biological targets. Computational modeling techniques have been employed to predict the interactions of this compound with target proteins, aiding in the optimization of its pharmacological properties .

3. Central Nervous System (CNS) Penetration

The piperazine ring in the structure contributes to the compound's ability to penetrate the blood-brain barrier, making it a candidate for CNS-targeted therapies. This property is particularly relevant for developing treatments for neurological disorders where effective CNS delivery is crucial .

Case Study 1: P2Y14 Receptor Antagonists

In a study focused on P2Y14 receptor antagonists, this compound was evaluated alongside other derivatives. The results indicated that certain modifications increased binding affinity and selectivity, highlighting the importance of structural optimization in drug development .

Case Study 2: Neuroprotective Agents

Another investigation explored the neuroprotective effects of similar compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal cell death through anti-inflammatory mechanisms, positioning them as potential therapeutic agents for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of Methyl 2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the piperazine ring facilitates its interaction with biological membranes . The compound may modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, focusing on synthesis, substituent effects, and pharmacological implications.

Structural Analogues with Pyrimidine/Pyrazole Heterocycles

- Compound 14 (6-Methyl-2-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)pyrimidine-4-carboxylic acid): Key Difference: Carboxylic acid replaces the methyl benzoate ester. Impact: Reduced lipophilicity (logP ~1.5 vs. ~3.0 for the ester) but increased solubility in aqueous media (e.g., PBS buffer). This derivative showed enhanced in vitro inhibitory activity against retinol-binding protein 4 (RBP4) due to improved polar interactions . Synthesis: Achieved via palladium-catalyzed amination and saponification, contrasting with the esterification steps used for the target compound .

- Compound 5 (4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one): Key Difference: Pyrazole ring replaces pyrimidine, and a ketone group substitutes the benzoate carbonyl.

Substituent Variations at the Piperazine Ring

Compound 19 (1-(4-(Thiophen-2-yl)butyl)-4-(4-(trifluoromethyl)phenyl)piperazine) :

- [4-(4-Fluorobenzyl)piperazin-1-yl]methanone Derivatives (7–19): Key Difference: Fluorobenzyl substituent instead of pyrimidine. Impact: Fluorine’s electron-withdrawing effect enhances binding to tyrosine kinases (e.g., EGFR) but reduces metabolic stability compared to trifluoromethylpyrimidine analogs .

Functional Group Modifications

- 6-{4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}quinoline: Key Difference: Quinoline replaces benzoate. Impact: The larger aromatic system increases molecular weight (MW ~450 vs.

Spiro Compounds (EP 4 374 877 A2) :

Comparative Data Table

Biological Activity

Methyl 2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)benzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The following sections provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 388.35 g/mol. The presence of the trifluoromethyl group and piperazine moiety suggests that this compound may exhibit unique interactions with biological targets.

Research indicates that compounds containing pyrimidine and piperazine derivatives often interact with various biological targets, including receptors and enzymes involved in inflammatory pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

A study evaluating the antimicrobial properties of similar trifluoromethyl-containing compounds demonstrated significant activity against various bacterial strains, including resistant strains. For example, compounds with similar structures showed minimum inhibitory concentrations (MICs) below 1 μg/mL against Mycobacterium tuberculosis, indicating potent antibacterial effects .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs). In vitro studies have shown that related compounds can inhibit prostaglandin E2 (PGE2) production in LPS-stimulated human whole blood assays, with IC50 values in the nanomolar range . This suggests that this compound may also exert similar effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance:

- Pyrimidine Ring : Variations in substituents on the pyrimidine ring can significantly alter potency against specific targets.

- Piperazine Moiety : The position and nature of substituents on the piperazine ring can affect binding affinity and selectivity for receptors.

Case Studies

- In Vivo Efficacy : In a model of adjuvant-induced arthritis, compounds structurally related to this compound demonstrated reduced inflammation and pain compared to control groups treated with standard NSAIDs . This highlights the therapeutic potential of this class of compounds in managing inflammatory diseases.

- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles for similar compounds, suggesting that this compound may exhibit good bioavailability when administered .

Data Tables

Q & A

Q. What are the key synthetic routes for Methyl 2-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)benzoate?

The synthesis typically involves coupling reactions between activated carbonyl intermediates and heterocyclic amines. For example:

- Step 1 : Activation of the benzoate carbonyl group using coupling agents like EDCI or HATU in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) .

- Step 2 : Reaction with 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine under basic conditions (e.g., N,N-diisopropylethylamine) to form the piperazine-1-carbonyl linkage .

- Step 3 : Purification via crystallization or flash chromatography, with yields optimized by controlling reaction time and solvent polarity .

Q. How is the structural integrity of this compound confirmed?

Structural validation relies on spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : - and -NMR identify chemical shifts corresponding to the trifluoromethyl pyrimidine (δ ~8.5–9.0 ppm for pyrimidine protons) and benzoate ester (δ ~3.8–4.0 ppm for methoxy group) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragments consistent with the piperazine and pyrimidine moieties .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm (ester carbonyl) and ~1650 cm (amide carbonyl) verify functional groups .

Advanced Research Questions

Q. What strategies resolve conflicting data in biological activity assays for this compound?

Conflicting results may arise from assay conditions or target promiscuity. Methodological approaches include:

- Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives/negatives .

- Orthogonal Assays : Use complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm target engagement .

- Metabolic Stability Testing : Assess if discrepancies stem from compound degradation in cell-based vs. cell-free assays .

- Structural Analog Comparison : Compare activity profiles of derivatives to identify critical pharmacophores .

Q. How can computational methods predict this compound’s enzyme inhibition potential?

- Molecular Docking : Simulate binding poses with target enzymes (e.g., kinases or proteases) using software like AutoDock or Schrödinger. Focus on interactions between the trifluoromethyl pyrimidine and enzyme active sites .

- Structure-Activity Relationship (SAR) : Corrogate computational predictions with experimental IC values to refine models .

- MD Simulations : Analyze binding stability over time (e.g., 100 ns trajectories) to assess residence time and allosteric effects .

Q. What experimental designs optimize pharmacokinetic (PK) profiling for this compound?

Q. How are contradictory solubility and bioavailability data addressed?

- Salt/Cocrystal Screening : Improve solubility via salt formation (e.g., hydrochloride) or cocrystallization with succinic acid .

- Prodrug Design : Modify the ester group (e.g., replace methyl with PEGylated esters) to enhance aqueous stability .

- Nanosuspensions : Formulate with stabilizers (e.g., PVP or HPMC) to increase dissolution rates .

Q. What analytical techniques quantify trace impurities in synthesized batches?

- HPLC-UV/FLD : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to detect impurities >0.1% .

- LC-HRMS : Identify unknown impurities by exact mass and fragmentation patterns .

- NMR Spectroscopy : -NMR tracks residual trifluoromethyl starting materials .

Q. How is target selectivity evaluated against related enzymes?

- Panel Screening : Test against isoforms (e.g., kinase family members) to calculate selectivity indices (SI = IC(off-target)/IC(on-target)) .

- Covalent Binding Studies : Use click chemistry probes (e.g., alkyne-tagged analogs) to isolate and identify off-target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.